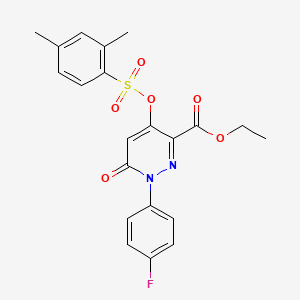

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1 and a (2,4-dimethylphenyl)sulfonyloxy substituent at position 2. The sulfonyloxy group is a strong electron-withdrawing moiety, which may enhance reactivity in nucleophilic substitution reactions or act as a leaving group in prodrug strategies. The 4-fluorophenyl group introduces electronic and steric effects that could influence binding affinity in biological systems.

Properties

IUPAC Name |

ethyl 4-(2,4-dimethylphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O6S/c1-4-29-21(26)20-17(30-31(27,28)18-10-5-13(2)11-14(18)3)12-19(25)24(23-20)16-8-6-15(22)7-9-16/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFBRDMVZUPAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyridazine ring : A six-membered ring containing two nitrogen atoms.

- Sulfonyl group : Contributes to the compound's reactivity and interaction with biological targets.

- Fluorophenyl group : May enhance lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyridazine core : Utilizing various reagents and catalysts.

- Introduction of the sulfonyl group : Often achieved through sulfonation reactions.

- Esterification : To form the ethyl ester at the carboxylic acid position.

Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

Some studies suggest that compounds with a pyridazine framework demonstrate cytotoxic effects against various cancer cell lines. The proposed mechanism includes:

- Induction of apoptosis

- Inhibition of cell proliferation

- Disruption of signaling pathways critical for tumor growth

Enzyme Inhibition

The sulfonamide moiety in the compound may contribute to its ability to inhibit specific enzymes, such as carbonic anhydrase and certain proteases. This inhibition can lead to therapeutic effects in conditions like glaucoma or hypertension.

Study on Antimicrobial Effects

A study published in Molecules explored the antimicrobial efficacy of related compounds, demonstrating that modifications in the structure could enhance activity against Gram-positive and Gram-negative bacteria. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL for various derivatives, indicating promising potential for further development .

Anticancer Research

In vitro assays conducted on human cancer cell lines revealed that compounds with similar structural characteristics induced significant cytotoxicity at concentrations as low as 10 µM. The study highlighted that these compounds could serve as lead candidates for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antitumor Activity

Research indicates that compounds related to ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit significant antitumor properties. Notably:

- Mechanism of Action : These compounds can inhibit pathways critical to cancer cell proliferation such as BRAF(V600E) and EGFR, which are associated with various cancers including melanoma and lung cancer.

- Case Study : A study on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated enhanced cytotoxicity when combined with doxorubicin, indicating a potential synergistic effect that could improve therapeutic outcomes.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests a potential role in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively documented. This compound may exhibit significant activity against various bacterial strains and fungi. The proposed mechanisms include:

- Disruption of microbial cell membranes.

- Inhibition of essential metabolic pathways.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is crucial for optimizing its biological efficacy. The typical synthetic route involves multi-step reactions starting from readily available precursors:

- Starting Materials : Substituted phenols and sulfonic acids.

- Key Steps :

- Formation of the dihydropyridazine core.

- Introduction of sulfonate groups.

- Final esterification to yield the target compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyridazine core is shared with several derivatives, but variations in substituents at positions 1 and 4 significantly alter physicochemical and biological properties. Key comparisons include:

Notes:

- Sulfonyloxy vs.

- Fluorophenyl vs. Other Aromatic Groups : The 4-fluorophenyl group (target compound and ) introduces moderate electron-withdrawing effects compared to 3-chlorophenyl (12b, ) or trifluoromethylphenyl (), which may balance solubility and binding affinity.

- Thermal Stability : Derivatives like 12d (melting point 220–223°C, ) suggest that hydroxyl or methyl substituents improve crystallinity, whereas the target compound’s bulky sulfonyloxy group might reduce melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.